molecular formula C15H22BNO3 B2930807 3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2246874-52-0

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2930807
CAS No.: 2246874-52-0
M. Wt: 275.16
InChI Key: IGJLTACCJHSVRQ-UHFFFAOYSA-N
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Description

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a but-3-en-1-yloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps. One common method includes the reaction of a pyridine derivative with but-3-en-1-ol in the presence of a suitable base to form the but-3-en-1-yloxy group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often involve the use of palladium catalysts and ligands to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the but-3-en-1-yloxy group or the tetramethyl-1,3,2-dioxaborolan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:

    3-(but-3-en-1-yloxy)pyridine: Lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group, which may result in different reactivity and applications.

    5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

    3-(but-3-en-1-yloxy)-5-bromopyridine: Contains a bromine atom instead of the tetramethyl-1,3,2-dioxaborolan-2-yl group, leading to different reactivity and applications.

The unique combination of the but-3-en-1-yloxy group and the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound makes it a versatile and valuable compound in various fields of research.

Properties

IUPAC Name

3-but-3-enoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-6-7-8-18-13-9-12(10-17-11-13)16-19-14(2,3)15(4,5)20-16/h6,9-11H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJLTACCJHSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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